4-methylbenzenesulfonic acid;methyl carbamimidate

描述

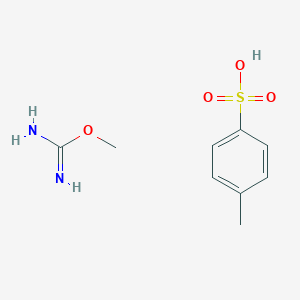

Methyl carbamimidate 4-methylbenzenesulfonate(1:1) is a chemical compound with the molecular formula C₉H₁₄N₂O₄S. It is known for its unique structure, which combines a carbamimidate group with a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl carbamimidate 4-methylbenzenesulfonate(1:1) typically involves the reaction of methyl carbamimidate with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of Methyl carbamimidate 4-methylbenzenesulfonate(1:1) follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity for industrial applications .

化学反应分析

-

PTSA acts as a Brønsted acid catalyst, facilitating:In m-xylene, PTSA salts promote cyclization of methyl (2-amino-3-hydroxy)benzoate to methyl 2-methylbenzoxazole-4-carboxylate at 80°C .

-

Methyl carbamimidate’s amidine moiety participates in: -

PTSA’s sulfonic group stabilizes iodonitrene intermediates (e.g., PhI=NH), enabling NH-transfer to sulfides or alkenes .

Reaction Conditions and Optimization

:

- : Methanol and acetonitrile optimize NH-transfer efficiency .

- : Heteropoly acids (e.g., phosphomolybdic acid) improve MDC selectivity to >81% .

Mechanistic Insights

- : PTSA stabilizes reactive intermediates like [PhI-N]⁺ via H-bonding, enabling sulfoximine synthesis .

- : Protonation by PTSA enhances electrophilicity, promoting nucleophilic attack on carbonyls .

Stability and Handling

科学研究应用

Chemical Synthesis Applications

4-Methylbenzenesulfonic acid; methyl carbamimidate serves as a versatile intermediate in organic synthesis. Its sulfonic acid group enhances the reactivity of the molecule, making it suitable for various transformations.

1.1. Synthesis of Carbamates

Carbamates are important in medicinal chemistry due to their biological activity. The compound can be utilized in the synthesis of sulfonic acid carbamates, which have been shown to improve the solubility and bioavailability of drugs. A study demonstrated an efficient method for preparing water-soluble carbamates using 4-methylbenzenesulfonic acid as a reactant, highlighting its role in enhancing drug delivery systems .

| Reaction Type | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Carbamate Synthesis | 4-Methylbenzenesulfonic acid, amines | THF/water, sodium bicarbonate | High |

Pharmaceutical Applications

The compound is also significant in pharmaceutical applications due to its ability to form prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion.

2.1. Prodrug Development

Research has indicated that carbamate derivatives can enhance the oral bioavailability of certain drugs by facilitating their transport across biological membranes. For instance, studies on L-amino acid carbamate structural fragments show that they significantly improve the absorption of parent drugs through oligopeptide transporters .

Materials Science Applications

In materials science, 4-methylbenzenesulfonic acid; methyl carbamimidate is used in the preparation of conductive polymers.

3.1. Conductive Polymers

The compound can be employed in synthesizing poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer. The sulfonic acid group aids in the doping process of PEDOT, enhancing its electrical conductivity and stability .

| Material | Synthesis Method | Properties |

|---|---|---|

| PEDOT | Reaction with p-toluenesulfonic acid | High conductivity, stability |

Case Studies and Research Findings

Several studies have documented the effectiveness of 4-methylbenzenesulfonic acid; methyl carbamimidate in various applications:

- A study published in Nature demonstrated its use in synthesizing a range of sulfonamide derivatives with potential antibacterial properties .

- Research conducted by BOC Sciences highlighted its role as an intermediate for synthesizing other valuable compounds, including pharmaceuticals and agrochemicals .

作用机制

The mechanism of action of Methyl carbamimidate 4-methylbenzenesulfonate(1:1) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biochemical effects .

相似化合物的比较

Similar Compounds

- Methyl carbamimidate 4-chlorobenzenesulfonate

- Methyl carbamimidate 4-nitrobenzenesulfonate

- Methyl carbamimidate 4-methoxybenzenesulfonate

Uniqueness

Methyl carbamimidate 4-methylbenzenesulfonate(1:1) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes .

生物活性

4-Methylbenzenesulfonic acid; methyl carbamimidate, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its strong acidic properties and potential applications in various fields, including medicinal chemistry and agriculture. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

4-Methylbenzenesulfonic acid; methyl carbamimidate possesses a sulfonic acid group attached to a methyl carbamimidate moiety. The structural formula can be represented as follows:

This compound is soluble in water due to the presence of the sulfonic acid group, which enhances its reactivity and biological availability.

The biological activities of 4-methylbenzenesulfonic acid; methyl carbamimidate are attributed to several mechanisms:

- Anti-inflammatory Activity : Studies have demonstrated that this compound exhibits significant inhibition of inflammatory responses. It has been shown to reduce ear swelling induced by xylene in a dose-dependent manner.

- Analgesic Effects : The compound has been observed to reduce writhing times in mice subjected to acetic acid-induced pain, indicating its potential as an analgesic agent.

- Immunomodulatory Actions : It enhances the phagocytic function of mononuclear phagocytes, suggesting a role in boosting immune responses.

- Hypoglycemic Properties : High doses have been associated with decreased blood glucose levels, indicating potential applications in managing diabetes.

- Cytotoxicity Against Cancer Cells : The compound has shown cytotoxic effects against human breast cancer (MCF-7) cells, warranting further investigation for anticancer applications.

Biological Activity Overview

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of ear swelling | |

| Analgesic | Reduction in writhing times | |

| Immunomodulatory | Enhanced phagocytic function | |

| Hypoglycemic | Decreased blood glucose levels | |

| Cytotoxic | Activity against MCF-7 breast cancer cells | |

| Antifungal | Potential antifungal properties |

Case Study 1: Anti-inflammatory Properties

In a controlled study, 4-methylbenzenesulfonic acid; methyl carbamimidate was administered to mice to evaluate its anti-inflammatory effects. Results indicated a significant reduction in ear swelling compared to control groups, supporting its potential use in treating inflammatory diseases.

Case Study 2: Analgesic Effects

Another study focused on the analgesic properties of this compound. Mice treated with varying doses exhibited decreased writhing responses, demonstrating its efficacy as a pain relief agent. The results suggest that it could be developed into a new class of analgesics.

Case Study 3: Cytotoxicity Against Cancer Cells

Research evaluating the cytotoxic effects on MCF-7 cells revealed that treatment with the compound resulted in significant cell death. This finding highlights the need for further exploration into its mechanisms and potential as an anticancer therapy.

属性

IUPAC Name |

4-methylbenzenesulfonic acid;methyl carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C2H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2(3)4/h2-5H,1H3,(H,8,9,10);1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDJHKQXACSXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289859 | |

| Record name | methyl carbamimidate 4-methylbenzenesulfonate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-58-3 | |

| Record name | NSC64951 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl carbamimidate 4-methylbenzenesulfonate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。